5-[8-Fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
5-[8-Fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes a quinoline moiety, a piperazine ring, and a thiazolone group
Preparation Methods
The synthesis of 5-[8-Fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
5-[8-Fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various proteins. These interactions can lead to the inhibition of specific biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinoline core.
Nalidixic acid: An older antibiotic with a simpler structure.
Properties
Molecular Formula |
C26H23FN4O4S2 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(5Z)-5-[6-fluoro-9-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H23FN4O4S2/c1-26(2)12-14(13-29-5-7-30(8-6-29)23(33)18-4-3-9-35-18)16-10-15(27)11-17-19(24(34)31(26)20(16)17)21-22(32)28-25(36)37-21/h3-4,9-12H,5-8,13H2,1-2H3,(H,28,32,36)/b21-19- |
InChI Key |
KPTBZOYYCLZGJH-VZCXRCSSSA-N |
Isomeric SMILES |
CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)F)CN5CCN(CC5)C(=O)C6=CC=CO6)C |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)F)CN5CCN(CC5)C(=O)C6=CC=CO6)C |
Origin of Product |
United States |
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